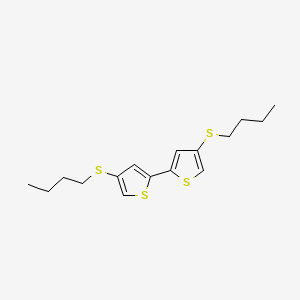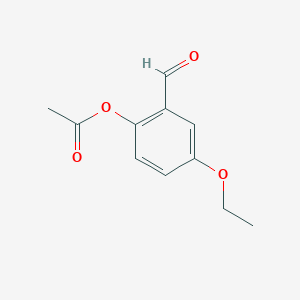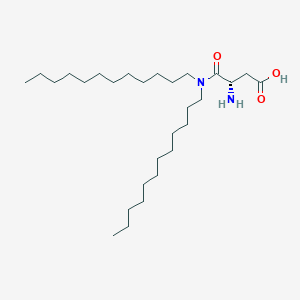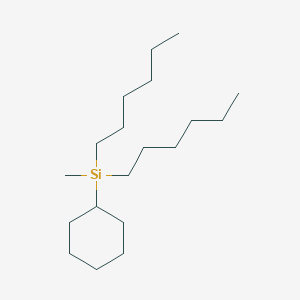
Cyclohexyl(dihexyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(dihexyl)methylsilane is an organosilicon compound characterized by a cyclohexyl group, two hexyl groups, and a methyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(dihexyl)methylsilane can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For instance, the reaction of cyclohexene with dihexylmethylsilane in the presence of a platinum catalyst can yield this compound.
Grignard Reaction: This method involves the reaction of a Grignard reagent with a chlorosilane. For example, cyclohexylmagnesium bromide can react with dihexylmethylchlorosilane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(dihexyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Silanes can act as reducing agents, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-bound groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkoxides, amines) are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl(dihexyl)methylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which cyclohexyl(dihexyl)methylsilane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical transformations and applications. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. Additionally, the compound’s hydrophobic nature makes it suitable for applications requiring water-resistant materials.
Comparaison Avec Des Composés Similaires
Cyclohexyl(dihexyl)methylsilane can be compared with other similar silanes, such as:
Cyclohexyldimethoxymethylsilane: Similar in structure but contains methoxy groups instead of hexyl groups, leading to different reactivity and applications.
Trihexylsilane: Contains three hexyl groups attached to the silicon atom, making it more hydrophobic and less reactive in certain reactions.
Cyclohexylmethylsilane: Lacks the additional hexyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of cyclohexyl and hexyl groups, which impart specific steric and electronic properties that influence its reactivity and applications.
Propriétés
Numéro CAS |
139254-31-2 |
|---|---|
Formule moléculaire |
C19H40Si |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
cyclohexyl-dihexyl-methylsilane |
InChI |
InChI=1S/C19H40Si/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19/h19H,4-18H2,1-3H3 |
Clé InChI |
FJCWWIMRJRWGIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(CCCCCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
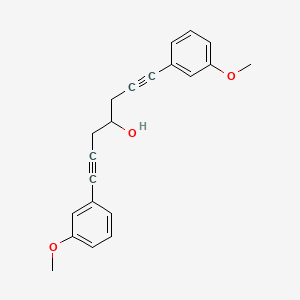
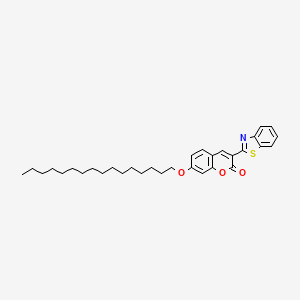

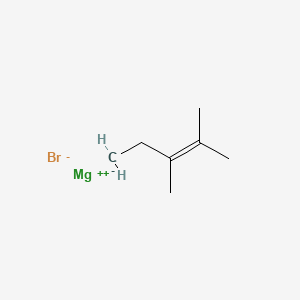
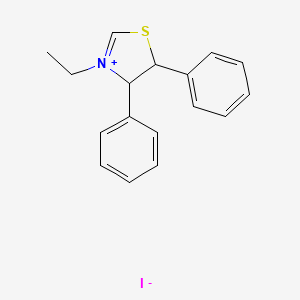
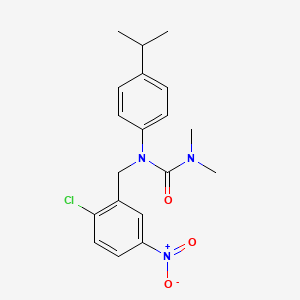
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
